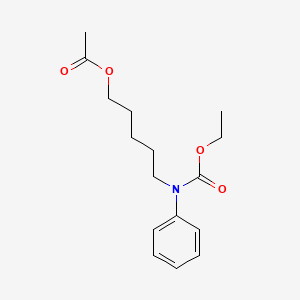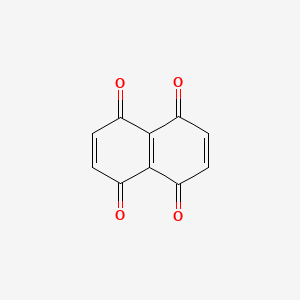
9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a synthetic organic compound that belongs to the xanthene family It is characterized by the presence of a bromophenyl group attached to the xanthene core, along with three hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and resorcinol.
Condensation Reaction: The key step involves a condensation reaction between 4-bromobenzaldehyde and resorcinol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction forms the xanthene core with the bromophenyl group attached.
Oxidation: The intermediate product is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to introduce the hydroxyl groups at the 2, 6, and 7 positions of the xanthene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted xanthene derivatives.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with cellular targets and induce apoptosis in cancer cells.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves:
Molecular Targets: The compound interacts with specific proteins and enzymes within cells, leading to the disruption of cellular processes.
Pathways Involved: It can induce oxidative stress and activate apoptotic pathways, leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(4-Bromophenyl)carbazole: Similar in structure but lacks the hydroxyl groups.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a bromophenyl group but has a different core structure.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains both bromophenyl and hydroxyl groups but has an isoxazole core.
Uniqueness
9-(4-Bromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to its xanthene core with multiple hydroxyl groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
6098-79-9 |
|---|---|
Formule moléculaire |
C19H11BrO5 |
Poids moléculaire |
399.2 g/mol |
Nom IUPAC |
9-(4-bromophenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H11BrO5/c20-10-3-1-9(2-4-10)19-11-5-13(21)15(23)7-17(11)25-18-8-16(24)14(22)6-12(18)19/h1-8,21-23H |
Clé InChI |
YGURSGCOUHHLOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}pyridine-4-carboxamide](/img/structure/B14721041.png)



![1'h,3'h-Spiro[cyclopentane-1,2'-perimidine]](/img/structure/B14721066.png)






![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)

